molecular formula C14H8FN3 B3967432 9-fluoro-6H-indolo[2,3-b]quinoxaline

9-fluoro-6H-indolo[2,3-b]quinoxaline

Cat. No.: B3967432
M. Wt: 237.23 g/mol
InChI Key: JQJMQJOJKQZONI-UHFFFAOYSA-N
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Description

9-Fluoro-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound known for its significant pharmacological activities. This compound is part of the indoloquinoxaline family, which is recognized for its ability to intercalate into DNA, thereby disrupting vital processes such as DNA replication. This property makes it a promising candidate for various therapeutic applications, particularly in the field of oncology .

Preparation Methods

The synthesis of 9-fluoro-6H-indolo[2,3-b]quinoxaline typically involves the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, employing continuous flow reactors and automated synthesis platforms to scale up the process efficiently .

Chemical Reactions Analysis

9-Fluoro-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydro derivatives .

Scientific Research Applications

9-Fluoro-6H-indolo[2,3-b]quinoxaline has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism by which 9-fluoro-6H-indolo[2,3-b]quinoxaline exerts its effects is through DNA intercalation. This process involves the insertion of the compound between DNA base pairs, disrupting the helical structure and inhibiting essential processes such as DNA replication and transcription. The presence of the fluorine atom enhances its binding affinity to DNA, making it a potent intercalator .

Comparison with Similar Compounds

Similar compounds to 9-fluoro-6H-indolo[2,3-b]quinoxaline include:

What sets this compound apart is its enhanced DNA binding affinity due to the presence of the fluorine atom and its ability to form stable complexes with DNA, making it a more effective antitumor agent .

Properties

IUPAC Name

9-fluoro-6H-indolo[3,2-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FN3/c15-8-5-6-10-9(7-8)13-14(17-10)18-12-4-2-1-3-11(12)16-13/h1-7H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQJMQJOJKQZONI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C4=C(C=CC(=C4)F)NC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.